molecular formula C13H9Cl2NO B11965512 alpha-(2,3-Dichlorophenylimino)-ortho-cresol CAS No. 96460-07-0

alpha-(2,3-Dichlorophenylimino)-ortho-cresol

Cat. No.: B11965512
CAS No.: 96460-07-0
M. Wt: 266.12 g/mol
InChI Key: IOZIARNNNFGVFD-UHFFFAOYSA-N
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Description

Alpha-(2,3-Dichlorophenylimino)-ortho-cresol is a synthetic phenolic derivative characterized by an imino group (-NH-) bridging a 2,3-dichlorophenyl substituent and an ortho-cresol (2-methylphenol) backbone. This compound belongs to the class of Schiff base derivatives, which are known for their diverse applications in coordination chemistry, catalysis, and materials science.

Properties

CAS No.

96460-07-0

Molecular Formula

C13H9Cl2NO

Molecular Weight

266.12 g/mol

IUPAC Name

2-[(2,3-dichlorophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H9Cl2NO/c14-10-5-3-6-11(13(10)15)16-8-9-4-1-2-7-12(9)17/h1-8,17H

InChI Key

IOZIARNNNFGVFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C(=CC=C2)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Condensation of 2,3-Dichloroaniline with ortho-Hydroxybenzaldehyde Derivatives

The most widely documented method involves the reaction of 2,3-dichloroaniline with ortho-hydroxybenzaldehyde or its substituted analogs. This Schiff base formation proceeds via nucleophilic attack of the aniline’s amino group on the aldehyde carbonyl, followed by dehydration.

Procedure (Adapted from US2847472A):

  • Reactants :

    • 2,3-Dichloroaniline (8.1 g, 0.05 mol)

    • 5-Chloro-2-hydroxybenzaldehyde (7.8 g, 0.05 mol)

    • Solvent: Benzene (100 mL)

  • Conditions :

    • Reflux at 80–100°C for 4–6 hours.

    • Water of reaction is removed via azeotropic distillation.

  • Workup :

    • Cooling to room temperature induces crystallization.

    • Filtration yields a pale-yellow solid.

    • Purification: Recrystallization from ethanol.

Yield : 78–85%
Melting Point : 186–187°C

Key Reaction Data:

ParameterValueSource
Reaction Time4–6 hours
SolventBenzene
CatalystNone (thermal)
Purity (HPLC)>98%

Alternative Solvent Systems and Modifications

Variants using ethanol or methanol as solvents have been reported, though these may require acid catalysis (e.g., acetic acid) to accelerate imine formation.

Example (Ethanol-Based Synthesis):

  • Reactants :

    • 2,3-Dichloroaniline (0.05 mol)

    • Salicylaldehyde (6.1 g, 0.05 mol)

    • Ethanol (50 mL)

  • Conditions :

    • Reflux at 78°C for 1 hour.

    • No azeotropic water removal.

  • Workup :

    • Cooling and filtration yield a crystalline product.

Yield : 70–75%
Melting Point : 87°C

Catalytic and Solvent Effects

Solvent Impact on Reaction Efficiency

SolventReaction Time (h)Yield (%)Purity (%)Source
Benzene4–68598
Ethanol1–27595
Methanol3–46892

Benzene’s azeotropic water removal capability enhances reaction completion, while polar protic solvents (ethanol/methanol) simplify purification but reduce yields due to intermediate solubility issues.

Acid Catalysis

Addition of 1–2 mol% acetic acid in ethanol reduces reaction time to 30–45 minutes but may introduce side products (e.g., over-alkylation).

Structural Characterization and Analytical Validation

Infrared Spectroscopy (IR):

  • N-H Stretch : Absent (confirms imine formation).

  • C=N Stretch : 1620–1640 cm⁻¹.

  • O-H Stretch : 3200–3400 cm⁻¹ (phenolic).

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.35 (s, 1H, CH=N).

    • δ 6.8–7.5 (m, 6H, aromatic).

    • δ 2.25 (s, 3H, CH₃).

  • ¹³C NMR :

    • δ 160.1 (C=N).

    • δ 115–150 (aromatic carbons).

Single-Crystal X-ray Diffraction (SC-XRD)

  • Crystal System : Orthorhombic, space group P2₁2₁2₁.

  • Bond Lengths :

    • C=N: 1.278 Å (confirms imine tautomer).

    • O-H···N: 1.86 Å (intramolecular hydrogen bonding).

Purity and Stability Considerations

Common Impurities

  • Unreacted Aniline : <1% (by GC-MS).

  • Oxidation Byproducts : <2% (e.g., nitro derivatives).

Industrial-Scale Adaptations

Patent CN103483157A describes a fixed-bed catalytic process for cresol derivatives, though direct application to α-(2,3-dichlorophenylimino)-o-cresol requires further optimization. Key parameters include:

  • Catalyst : Fe-Co-Cr-V-Mg-K oxides.

  • Temperature : 370–430°C.

  • Pressure : 0.02–0.14 MPa .

Chemical Reactions Analysis

Types of Reactions: Alpha-(2,3-Dichlorophenylimino)-ortho-cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Applications

One of the primary applications of alpha-(2,3-dichlorophenylimino)-ortho-cresol is as an antimicrobial agent. Research has demonstrated its effectiveness against various bacterial and fungal organisms.

Efficacy Studies

In a study involving nutrient agar media, the compound was incorporated at a concentration of 0.05% by weight. The results showed complete control of growth for several pathogens:

OrganismResult
Salmonella typhosaComplete inhibition
Staphylococcus aureusComplete inhibition
Aspergillus terreusComplete inhibition
Rhizopus nigricansComplete inhibition

This indicates that the compound can be effectively utilized in disinfectant formulations and germicidal compositions for controlling infections in clinical and agricultural settings .

Medicinal Chemistry

In addition to its antimicrobial properties, this compound has shown potential in medicinal chemistry, particularly concerning antitumor activity.

Antitumor Activity

Research has indicated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, studies have reported:

  • Cell Lines Tested : Leukemia, breast cancer, colon cancer
  • Mechanism of Action :
    • Induction of apoptosis through caspase activation.
    • Inhibition of cell proliferation by arresting the cell cycle at specific phases.

The following table summarizes the cytotoxic activity observed:

CompoundCell LineGI50 (µM)Mechanism of Action
1Leukemia0.15Induces apoptosis via caspase activation
2Breast Cancer2.81Inhibits VEGFR-2 tyrosine kinase

These findings suggest that this compound could be further explored as a potential therapeutic agent in cancer treatment .

Environmental Impact

While the compound shows promise in therapeutic applications, its environmental impact is also a consideration. Research indicates that chlorinated compounds can persist in ecological systems and may pose risks to environmental health. Evaluating both the therapeutic benefits and environmental risks is crucial for responsible application .

Mechanism of Action

The mechanism of action of alpha-(2,3-Dichlorophenylimino)-ortho-cresol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural and Functional Analogues

Ortho-Cresol (2-Methylphenol)
  • Structure : Contains a hydroxyl (-OH) and methyl (-CH₃) group at the 1- and 2-positions of the benzene ring, respectively.
  • Key Properties: Boiling point: ~191°C . Acidity (pKa): ~10.3, weaker than phenol due to electron-donating methyl group . Reactivity: Exhibits radical scavenging behavior in combustion processes, inhibiting low-temperature oxidation by competing for OH radicals .
  • Applications: Used as a bio-blendstock for lignocellulosic fuels due to anti-knock properties .
Para-Cresol (4-Methylphenol)
  • Structure : Methyl group at the 4-position relative to the hydroxyl group.
  • Key Differences :
    • Boiling point: ~202°C (higher than ortho-cresol due to symmetry) .
    • Acidity (pKa): ~10.2, slightly stronger than ortho-cresol .
    • Reactivity: Less effective as a radical scavenger in combustion compared to ortho-cresol due to steric and electronic effects .
Alpha-(3-Nitrophenylimino)-para-Cresol
  • Structure: Similar Schiff base derivative with a nitro (-NO₂) group on the phenylimino moiety and para-cresol backbone.
  • Key Differences :
    • Electron-withdrawing nitro group enhances acidity and coordination capacity compared to dichlorophenyl derivatives .
    • Applications: Used in metal chelation and as a precursor in organic synthesis .

Physicochemical Properties

Compound Boiling Point (°C) pKa Key Reactivity Features Applications
Ortho-cresol 191 ~10.3 Radical scavenging, inhibits low-T combustion Biofuel additive, disinfectant
Para-cresol 202 ~10.2 Moderate radical scavenging Pharmaceuticals, resins
Alpha-(3-nitrophenylimino)-para-cresol N/A ~8.5* High coordination affinity Catalysis, chelating agents
Alpha-(2,3-dichlorophenylimino)-ortho-cresol N/A ~9.0* Enhanced stability, potential for halogen bonding Hypothesized: Catalysis, materials science

*Estimated based on substituent effects.

Reactivity and Functional Performance

  • Combustion Inhibition: Ortho-cresol increases ignition delay times (IDTs) in iso-octane blends by scavenging OH radicals, reducing low-temperature reactivity . Dichlorophenylimino derivatives may amplify this effect due to electron-withdrawing Cl groups, which stabilize radical intermediates .
  • Toxicity: Ortho-cresol exhibits acute toxicity in aquatic organisms (e.g., minnows) at 0.03–0.04% concentrations, causing neurological impairment . Dichlorophenyl derivatives likely have higher toxicity due to chloro groups, which enhance bioaccumulation .
  • Thermal Stability: Ortho-cresol undergoes H-atom abstraction at the hydroxyl group, forming phenoxy radicals that decompose into non-reactive species (e.g., benzaldehyde) . Halogenated derivatives may exhibit slower decomposition due to stronger C-Cl bonds.

Biological Activity

Alpha-(2,3-Dichlorophenylimino)-ortho-cresol is an organic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and materials science. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a phenolic structure with a dichlorophenyl imine functional group. Its molecular formula includes two chlorine atoms, one nitrogen atom, and one oxygen atom. The planar configuration of this compound is stabilized by intramolecular hydrogen bonding, which contributes to its biological activity. The compound exists predominantly in a phenolic tautomeric form, which is crucial for its reactivity and interaction with biological targets.

Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as E. coli and Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Antioxidant Activity
Preliminary studies suggest that this compound possesses antioxidant properties. It has been shown to scavenge free radicals effectively, which may help in mitigating oxidative stress-related diseases. The compound's ability to inhibit lipid peroxidation further supports its potential as an antioxidant agent .

Molecular Docking Studies
Molecular docking analyses have highlighted the compound's interactions with various biological macromolecules. Notably, it has shown promising binding affinities with proteins involved in viral replication and metabolic pathways. These interactions suggest potential therapeutic applications in antiviral drug development.

Case Studies

  • Antimicrobial Efficacy
    A study evaluated the antimicrobial activity of this compound against a panel of bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods. Results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL for E. coli and 25 µg/mL for Staphylococcus aureus.
  • Antioxidant Activity Assessment
    In another study, the antioxidant capacity of this compound was compared with standard antioxidants like butylated hydroxytoluene (BHT). Using the DPPH radical scavenging assay, the IC50 value for this compound was found to be 0.191 mM, showcasing its potential as a natural antioxidant .

The biological activities of this compound can be attributed to several mechanisms:

  • Disruption of Cell Membranes : The compound's lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Radical Scavenging : Its phenolic structure enables effective scavenging of reactive oxygen species (ROS), thereby reducing oxidative damage in cells.
  • Enzyme Inhibition : Molecular docking studies indicate that this compound can inhibit key enzymes involved in metabolic pathways and viral replication.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityAntioxidant ActivityBinding Affinity (kcal/mol)
This compoundEffectiveModerate-8.5
Alpha-(M-Tolylimino)-ortho-cresolModerateLow-7.8
4-Chloro-2-methylphenyl imineLowModerate-7.5

Q & A

Q. Experimental Design :

  • Use E. coli BL21(DE3) expressing DmpKLMNOPsed for biotransformation assays .
  • Monitor catechol accumulation via HPLC (C18 column, UV detection at 280 nm).

Advanced: What are the oxidation pathways of this compound under high-pressure conditions?

Answer:
Rapid Compression Machine (RCM) studies reveal:

Ignition Delay : Blends with iso-octane exhibit prolonged ignition (10–20 ms at 20 bar, 700–900 K) due to radical scavenging by phenolic groups .

Reactive Pathways :

  • Low-Temperature Oxidation : Hydroperoxide (ROOH) formation dominates.
  • Ring-Opening : Chlorine substituents promote HCl elimination, forming unsaturated intermediates.

Q. Computational Modeling :

  • Use CHEMKIN with AramcoMech 2.0 to simulate pressure-dependent rate constants.
  • Validate against experimental ignition delays (RMSE <15%).

Advanced: How to assess environmental stability and photodegradation of this compound?

Answer:
Stability Testing :

Hydrolytic Degradation : Incubate in buffers (pH 4–9, 25–50°C) for 48 hours. Analyze residual compound via LC-MS.

Photolysis : Expose to UV light (λ = 254 nm) in quartz reactors. Monitor degradation products (e.g., dichloroaniline derivatives) .

Q. Key Factors :

  • Chlorine Substituents : Increase persistence but enhance photolytic cleavage.
  • Soil Adsorption : Estimate log Kₒc (octanol-carbon coefficient) >3.0 using OECD Guideline 121.

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